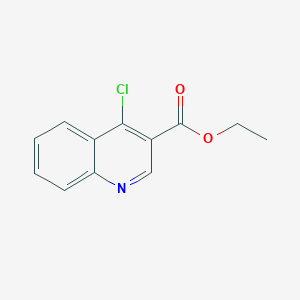

Ethyl 4-Chloroquinoline-3-carboxylate

Overview

Description

Synthesis Analysis

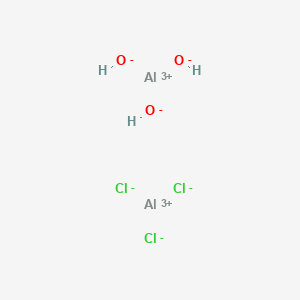

The synthesis of Ethyl 4-Chloroquinoline-3-carboxylate and its derivatives has been a subject of study, with various methodologies being developed to improve yield and selectivity. For instance, the synthesis of similar compounds, such as Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been achieved using the Gould-Jacobs reaction under microwave assistance, utilizing aluminum metal as a catalyst to achieve high yields (Song Bao-an, 2012).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied. One notable study reports the synthesis and structural analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, providing insights into its conformational and vibrational characteristics. The study utilized infrared spectroscopy and single crystal X-ray diffraction to elucidate the compound's structure (P. Horta et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound often lead to the formation of various quinoline derivatives. For example, the reaction with phosphorus oxychloride has been shown to yield chloro derivatives alongside a marked loss of N-alkyl groups, indicating the compound's reactivity towards halogenation and its potential for further functionalization (I. Ukrainets et al., 2009).

Scientific Research Applications

Potential Antibacterial Agents : Ethyl 2-chloroquinoline-3-carboxylates and derivatives have been found to possess moderate antibacterial activity against various bacteria, including Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012). Similar compounds also showed moderate activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa (Balaji et al., 2013).

Antimicrobial and Anti-inflammatory Activities : The antimicrobial and anti-inflammatory activities of ethyl esters of chloro-substituted quinoline-3-carboxylic acids have been studied, indicating their potential in these areas (Ukrainets et al., 1995).

Antioxidant Properties : Ethyl 1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carboxylate derivatives have shown promising in vitro antioxidant activity, suggesting their potential as new heterocyclic compounds with antioxidant properties (Saraiva et al., 2015).

Anti-tubercular and Anti-bacterial Activities : Novel quinoline derivatives like ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate showed significant anti-tubercular activity and might be used as promising candidates for further investigation (Li et al., 2019).

In-silico Evaluation Against P. falciparum Lactate Dehydrogenase : The reaction of various substituted 2-chloroquinolines with ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline-3-carboxylate was carried out, and the compounds were subjected to an in-silico analysis against P. falciparum lactate dehydrogenase (Rajesh et al., 2015).

Oral Antiallergy Activity : Ethyl 3,4-dihydro-4-oxopyrimidoquinoline-2-carboxylate, a derivative, has been developed with oral antiallergy activity, showing promising results in tests for allergic reactions (Althuis et al., 1979).

Central Nervous System Activity : Certain derivatives of Ethyl 4-Chloroquinoline-3-carboxylate have been studied for their impact on the central nervous system, including inducing loss of motor control in mice (Hung et al., 1985).

Myorelaxant Activity : Methyl(ethyl) 4-(dichlorophenyl)-hexahydroquinoline-3-carboxylates and derivatives have been evaluated for their myorelaxant activities, indicating their potential application in this field (Gündüz et al., 2008).

Safety and Hazards

Ethyl 4-Chloroquinoline-3-carboxylate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of contact, wash with plenty of water and seek medical attention if symptoms occur .

Mechanism of Action

Target of Action

Ethyl 4-Chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial and anticancer properties, suggesting that their targets may include bacterial cells and cancer cells.

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting key enzymes or disrupting essential biological processes

Biochemical Pathways

Given the known properties of quinoline derivatives, it is likely that this compound affects pathways related to bacterial growth and cancer cell proliferation .

Result of Action

Given the known antibacterial and anticancer properties of quinoline derivatives , it is likely that this compound leads to the inhibition of bacterial growth and cancer cell proliferation.

properties

IUPAC Name |

ethyl 4-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXQUAHMZWZXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296461 | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13720-94-0 | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 4-Chloroquinoline-3-carboxylate in medicinal chemistry research?

A: this compound serves as a crucial building block in synthesizing various heterocyclic compounds, particularly pyrazolo[4,3-c]quinolines. [, ] These compounds have garnered interest due to their potential biological activities, including interaction with benzodiazepine receptors. []

Q2: How does the structure of pyrazolo[4,3-c]quinolines, synthesized from this compound, influence their biological activity?

A: Research indicates that introducing alkyl substituents of varying sizes into the basic pyrazolo[4,3-c]quinoline scaffold can significantly impact their activity profile. Specifically, increasing the size of the alkyl group can cause a shift in activity from inverse agonist to antagonist and finally to agonist at benzodiazepine receptors. [] This structure-activity relationship highlights the potential for fine-tuning the biological activity of these compounds by modifying their substituents.

Q3: Are there environmentally friendly approaches to synthesizing pyrazolo[4,3-c]quinolines using this compound?

A: Yes, recent research has explored the use of microwave-assisted, solvent-free techniques for synthesizing pyrazolo[4,3-c]quinolines from this compound. [] This approach employs Montmorillonite K-10 clay as a catalyst, offering a more environmentally friendly alternative to traditional solvent-based methods. This method has demonstrated good to excellent yields, highlighting its potential for sustainable chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)

![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)